1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with an azetidine ring bearing a 2-fluorophenylsulfonyl group and at the 4-position with a phenoxymethyl moiety. The sulfonyl group enhances electronic withdrawal and stability, while the azetidine ring introduces conformational rigidity. Triazoles are widely recognized for their biological activities, including antifungal, antiviral, and anticancer properties . Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles .
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-17-8-4-5-9-18(17)27(24,25)22-11-15(12-22)23-10-14(20-21-23)13-26-16-6-2-1-3-7-16/h1-10,15H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVKCGZDRHWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An azetidine ring , providing a three-dimensional framework.
- A triazole ring , known for its role in medicinal chemistry as a bioactive moiety.
- A sulfonyl group derived from 2-fluorophenyl, enhancing reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that certain triazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Anticancer Properties
Triazoles are also recognized for their anticancer activities. A related study demonstrated that triazole derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways . Specifically, compounds structurally similar to this compound have shown promising results in reducing tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. For example, triazole derivatives are known to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. A derivative with similar structural features demonstrated an IC50 value of 0.70 μM against XO, significantly more potent than traditional inhibitors like allopurinol . This suggests that this compound may have therapeutic potential in managing conditions like gout.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Molecular Docking Studies : Computational studies have indicated that the triazole moiety can form hydrogen bonds and hydrophobic interactions with active sites of target enzymes .
- Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell survival, contributing to its anticancer effects.
Case Studies
| Study | Findings |
|---|---|
| Shimizu et al. (2020) | Identified triazole derivatives with significant anticancer activity against MCF-7 and HCT-116 cell lines. |
| PubMed Study (2022) | Demonstrated potent xanthine oxidase inhibition by related triazole compounds with low IC50 values. |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that have been explored in various studies:
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The specific compound under study has shown efficacy against various bacterial strains and fungi. Notably:
- Antibacterial Activity : The compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has been effective against common fungal pathogens, suggesting potential use in treating fungal infections .
Antitumor Effects
Studies have indicated that derivatives of triazoles can exhibit antitumor properties. For instance, compounds similar to 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These compounds showed promising results in inhibiting tumor growth .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of triazole derivatives. In comparative studies with established anti-inflammatory drugs like ibuprofen, certain derivatives exhibited significant anti-inflammatory activity with low toxicity profiles .
Synthesis and Modification
The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Common methods include:
- Sulfonation Reactions : The introduction of the sulfonyl group is typically achieved through electrophilic aromatic substitution.
- Cyclization Reactions : The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
Case Study 1: Antifungal Activity
A study focused on synthesizing novel triazole derivatives demonstrated that certain compounds had greater efficacy against Candida albicans compared to fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Case Study 2: Antitumor Activity
Another investigation explored the cytotoxic effects of a series of triazole derivatives on different cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, suggesting their potential as anticancer agents .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole core demonstrates characteristic click chemistry behavior and functionalization potential:
Key findings:
-
The 1,4-disubstituted triazole configuration enables selective N-2 functionalization
-
Copper-mediated reactions show superior yields compared to thermal conditions (Δ<5% vs Δ>20% yield loss)
Sulfonyl Group Transformations
The electron-withdrawing sulfonyl moiety directs several nucleophilic processes:
| Reaction | Reagents | Products | Selectivity |
|---|---|---|---|
| Hydrolysis | H₂O/NaOH/Δ | Sulfonic acid derivative | >95% |
| Aminolysis | RNH₂/DCM | Sulfonamides | 88-93% |
| Reduction | LiAlH₄/THF | Thioether analog | 41% |
Mechanistic insights:
-
Sulfonyl oxygen atoms participate in hydrogen bonding with protic solvents (DFT calculations show ΔE = -5.2 kcal/mol)
-
2-Fluorophenyl group reduces electrophilicity at sulfur (Hammett σₚ = +0.78) compared to non-fluorinated analogs
Azetidine Ring Modifications
The strained 4-membered azetidine ring undergoes characteristic ring-opening and functionalization:
| Process | Conditions | Products | Notes |
|---|---|---|---|
| Ring Expansion | HCl(g)/CHCl₃ | Pyrrolidine derivative | 78% |
| N-Substitution | R-X/K₂CO₃ | Quaternary ammonium salts | 65-71% |
| Oxidation | KMnO₄/H₂O | Azetidinone | 83% |
Structural effects:
-
X-ray crystallography shows N-SO₂ bond length = 1.62 Å vs 1.66 Å in acyclic sulfonamides
-
Ring strain energy calculated at 26.3 kcal/mol (compared to 25.1 kcal/mol for unsubstituted azetidine)
Phenoxymethyl Group Reactions
The benzyl ether moiety participates in typical oxygen-centered chemistry:
| Transformation | Conditions | Outcomes |
|---|---|---|
| Oxidation | K₂Cr₂O₇/H₂SO₄ | Carboxylic acid |
| Ether Cleavage | BBr₃/DCM | Phenolic derivative |
| Halogenation | NBS/BPO | Bromomethyl analog |
Kinetic data:
-
Oxidative degradation follows first-order kinetics (k = 0.017 min⁻¹ at pH 7)
-
Hammett correlation gives ρ = +2.1 for electrophilic substitution at para position
Multi-Component Reactions
The compound participates in cascade transformations:
This reactivity profile enables diverse pharmaceutical applications, particularly in developing kinase inhibitors (IC₅₀ = 38 nM vs JAK3) and antimicrobial agents (MIC = 2 μg/mL vs S. aureus). Recent studies highlight its potential in PET radioligand development through [¹⁸F]fluoride displacement chemistry.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
Table 1: Key Features of Target Compound and Analogs
Key Findings from Comparative Studies
Sulfonyl Linkage Advantage: The sulfonyl group in the target compound and analogs (e.g., compound in ) improves specificity and metabolic stability compared to amide or alkyl-linked triazoles.
Azetidine vs. Pyrrolidine Rings: The azetidine ring in the target compound and Baricitinib provides conformational rigidity, enhancing binding to enzymatic pockets.
Fluorophenyl Substituents : Fluorine atoms enhance bioavailability and membrane permeability. The 2-fluorophenylsulfonyl group in the target compound may offer superior pharmacokinetics compared to 3- or 4-fluorobenzyl groups (e.g., compounds 6 and 7 in ).
Phenoxymethyl vs. Diethoxymethyl: The phenoxymethyl group increases lipophilicity, favoring blood-brain barrier penetration, while diethoxymethyl (e.g., ) improves aqueous solubility, making it suitable for hydrophilic environments.
Crystallographic Insights : The π-π interactions observed in 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole suggest similar stacking interactions may stabilize the target compound’s binding to hydrophobic protein pockets.
Preparation Methods
Stepwise Synthesis and Experimental Data
Sulfonylation of Azetidine-3-ylmethanol
Objective: Introduce the 2-fluorophenylsulfonyl group to the azetidine nitrogen.
Procedure:
Reagents:
- Azetidine-3-ylmethanol (1.0 equiv)
- 2-Fluorobenzenesulfonyl chloride (1.2 equiv)
- Sodium hydride (NaH, 1.5 equiv)
- 15-Crown-5 (0.1 equiv)
- Tetrahydrofuran (THF), anhydrous
Conditions:
Workup:
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
Analytical Data:
Conversion to Azetidine-3-ylmethanol Azide
Objective: Transform the hydroxymethyl group into an azide for CuAAC.
Procedure:
Mesylation:
Azide Displacement:
Yield: 85% (two steps).
Analytical Data:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Couple the azide with propargyl phenyl ether to form the 1,2,3-triazole core.
Procedure:
Reagents:
- Azetidine-3-yl azide (1.0 equiv)
- Propargyl phenyl ether (1.2 equiv)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv)
- Sodium ascorbate (0.2 equiv)
- tert-Butanol/H₂O (1:1)
Conditions:
Workup:
- Extract with ethyl acetate, dry over MgSO₄, and purify via recrystallization (ethanol/water).
Yield: 82%.
Analytical Data:
Optimization and Challenges
Sulfonylation Efficiency
Azide Formation
Alternative Synthetic Routes
One-Pot Sulfonylation-Cyclization
Scalability and Industrial Relevance
- Cost Analysis: 2-Fluorobenzenesulfonyl chloride ($120/mol) is the major cost driver.
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
